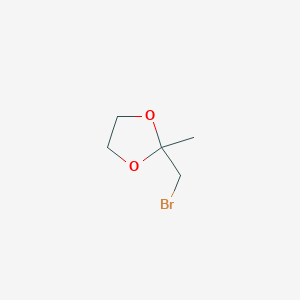
2-(Bromometil)-2-metil-1,3-dioxolano
Descripción general
Descripción
2-(Bromomethyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H9BrO2. It is a brominated derivative of 1,3-dioxolane, featuring a bromomethyl group attached to the second carbon of the dioxolane ring. This compound is of interest due to its reactivity and utility in organic synthesis, particularly as a building block for more complex molecules .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-2-methyl-1,3-dioxolane is utilized in various scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the synthesis of functionalized polymers with specific properties for electronic and optoelectronic applications.
Medicinal Chemistry: It is employed in the development of novel therapeutic agents, particularly those targeting specific biological pathways.
Mecanismo De Acción
Target of Action
For instance, some brominated compounds are known to target the Cereblon E3 ligase
Mode of Action
For example, some brominated compounds can form cyclic halonium ion intermediates, which can further react with other molecules . The specific interaction of 2-(Bromomethyl)-2-methyl-1,3-dioxolane with its targets would require further investigation.
Biochemical Pathways
For instance, some brominated compounds are involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by various factors, such as its chemical structure and the physiological conditions of the body
Result of Action
For example, some brominated compounds are known to cause DNA damage . The specific effects of this compound would require
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane typically involves the bromination of 2-methyl-1,3-dioxolane. One common method includes the reaction of 2-methyl-1,3-dioxolane with bromine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of 2-(Bromomethyl)-2-methyl-1,3-dioxolane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Grignard Reaction: The compound can react with magnesium in tetrahydrofuran to form a Grignard reagent, which can be used in further synthetic transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, and primary amines.
Grignard Reaction: Magnesium turnings and anhydrous tetrahydrofuran are commonly used.
Major Products:
Comparación Con Compuestos Similares
2-Bromomethyl-1,3-dioxolane: Similar in structure but lacks the methyl group at the second position.
2-Chloromethyl-1,3-dioxolane: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
2-Bromo-1,1-dimethoxyethane: Another brominated compound with different structural features and reactivity.
Uniqueness: 2-(Bromomethyl)-2-methyl-1,3-dioxolane is unique due to the presence of both a bromomethyl group and a methyl group on the dioxolane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(bromomethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSNESNVGBQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295120 | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33278-96-5 | |
| Record name | 33278-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of 2-(Bromomethyl)-2-methyl-1,3-dioxolane with nucleophiles like indole and morpholine?
A1: The research demonstrates that 2-(Bromomethyl)-2-methyl-1,3-dioxolane readily undergoes nucleophilic substitution reactions with both indole and morpholine. [] This reactivity stems from the presence of the bromine atom, which acts as a good leaving group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




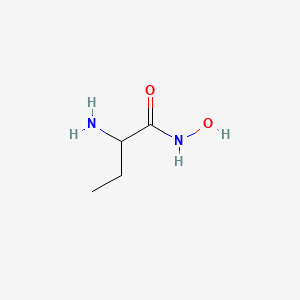

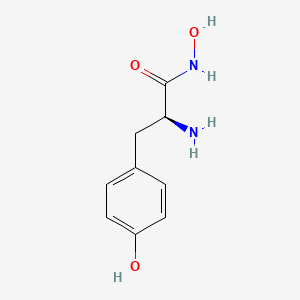

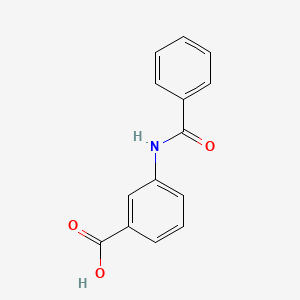





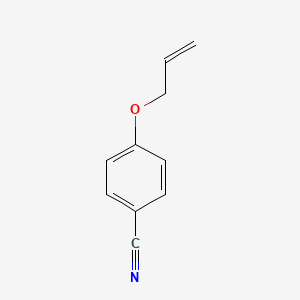
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
